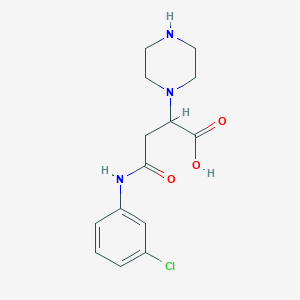

4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Chloroanilino)benzoic acid” is a compound that was synthesized by a Buchwald–Hartwig reaction . It is a potent and selective aldo-keto reductase AKR1C2 and AKR1C3 inhibitor, which is efficacious in a prostate cancer model and is a potential therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC) .

Synthesis Analysis

The title compound was successfully prepared by a Buchwald–Hartwig reaction using 4-chlorobenzoic acid and 3-chloroaniline as starting materials . Crystallization was conducted by slow evaporation in a variety of solvents in a clean fume hood .Molecular Structure Analysis

The molecules in the crystal structures are highly twisted [the dihedral angle between the aromatic rings is 34.66 (6) ] and pair up to form acid–acid dimers .Chemical Reactions Analysis

A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloroaniline”, a related compound, are as follows: It is a beige crystalline compound that is soluble in EtOH or water upon heating, stable during storage, safe in handling, and commercially available .Wissenschaftliche Forschungsanwendungen

Photochemistry and Reactivity Studies

Research on compounds with structures similar to 4-(3-Chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid, such as ciprofloxacin and its photochemical behavior in aqueous solutions, highlights the reactivity of such molecules under light exposure. Ciprofloxacin, a compound with a somewhat analogous structure, undergoes a low-efficiency substitution reaction when irradiated in water, leading to the substitution of the fluoro group with a hydroxyl group. This reaction is influenced by the presence of additives like sodium sulfite or phosphate, altering the reaction pathway to reductive defluorination or degradation of the piperazine moiety, respectively (Mella, Fasani, & Albini, 2001).

Synthesis of Novel Derivatives

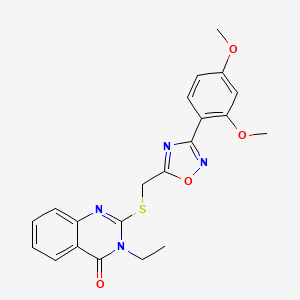

The synthesis of new chemical entities based on the piperazine structure, including this compound, has been explored for various applications. For instance, new 4(3H)-quinazolinone derivatives have been synthesized under solvent-free conditions using PEG-400, showcasing the versatility of the piperazine moiety in the synthesis of complex molecules with potential biological activities (Acharyulu et al., 2008).

Antimicrobial Activity Evaluation

Compounds containing the piperazine moiety, akin to this compound, have been evaluated for their antimicrobial properties. A series of fluoroquinolone derivatives with modifications at the piperazine ring demonstrated promising antibacterial and antifungal activities, highlighting the potential of such structures in developing new antimicrobial agents (Srinivasan et al., 2010).

Hypoxic-Cytotoxic Agent Development

Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with variations including piperazine and aniline chains, has revealed their potential as hypoxic-cytotoxic agents. Among these derivatives, compounds with piperazine derivatives exhibited significant potency, suggesting the potential therapeutic applications of similar structures in targeting hypoxic tumor environments (Ortega et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A structurally similar compound, 4-(3-chloroanilino)quinazoline, is known to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

The similar compound, 4-(3-chloroanilino)quinazoline, acts by inhibiting the tyrosine kinase activity of egfr . This inhibition blocks the autophosphorylation of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of egfr by 4-(3-chloroanilino)quinazoline would affect several downstream pathways, including theMAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival .

Result of Action

The inhibition of egfr by 4-(3-chloroanilino)quinazoline results in the blockade of egf-stimulated growth in a concentration-dependent manner . This could potentially lead to the inhibition of tumor cell proliferation and survival.

Eigenschaften

IUPAC Name |

4-(3-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)18-6-4-16-5-7-18/h1-3,8,12,16H,4-7,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNCDRRPOPUZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)

![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)

![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)

![N-[5-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1-naphthalenecarboxamide](/img/structure/B2846190.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2846193.png)